molecular formula C6H14BrNO B6291402 3-Amino-2,2-dimethylcyclobutanol hydrobromide CAS No. 2437424-35-4

3-Amino-2,2-dimethylcyclobutanol hydrobromide

Cat. No.: B6291402
CAS No.: 2437424-35-4
M. Wt: 196.09 g/mol
InChI Key: HVRRYYXMRJMEFB-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylcyclobutanol hydrobromide is a chemical compound with the molecular formula C6H14BrNO. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclobutane ring with an amino group and a hydroxyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylcyclobutanol hydrobromide typically involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-50°C. The product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylcyclobutanol hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

3-Amino-2,2-dimethylcyclobutanol hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylcyclobutanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanol
  • 3-Amino-2-methylbutanol
  • 2,2-Dimethylcyclobutanol

Uniqueness

3-Amino-2,2-dimethylcyclobutanol hydrobromide is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and allows it to participate in unique chemical reactions and interactions.

Properties

IUPAC Name

3-amino-2,2-dimethylcyclobutan-1-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.BrH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRYYXMRJMEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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